molecular formula C12H7BrF2N2O B4184706 N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide

N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide

Cat. No.: B4184706
M. Wt: 313.10 g/mol
InChI Key: PIAPBFCBNPPCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H7BrF2N2O. This compound is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which is attached to an isonicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions result in the formation of biaryl compounds.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,6-difluorophenyl isocyanate
  • 4-bromo-2,6-difluorophenyl isocyanate
  • N-(4-fluorophenyl)-2-bromo-benzamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which enhances its chemical reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2N2O/c13-9-5-8(14)6-10(15)11(9)17-12(18)7-1-3-16-4-2-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAPBFCBNPPCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromo-4,6-difluorophenyl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.